molecular formula C7H5BrN4 B1526532 4-(4-bromo-1H-pyrazol-1-yl)pyrimidine CAS No. 1248031-16-4

4-(4-bromo-1H-pyrazol-1-yl)pyrimidine

Cat. No. B1526532
CAS RN: 1248031-16-4
M. Wt: 225.05 g/mol
InChI Key: ZRLMNBQRJUGUDW-UHFFFAOYSA-N
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Description

“4-(4-bromo-1H-pyrazol-1-yl)pyrimidine” is a compound with the CAS Number: 1248031-16-4. It has a molecular weight of 225.05 . The compound is a powder at room temperature .


Molecular Structure Analysis

The IUPAC name of the compound is 4-(4-bromo-1H-pyrazol-1-yl)pyrimidine. The InChI code is 1S/C7H5BrN4/c8-6-3-11-12(4-6)7-1-2-9-5-10-7/h1-5H .


Physical And Chemical Properties Analysis

“4-(4-bromo-1H-pyrazol-1-yl)pyrimidine” is a powder at room temperature . It has a molecular weight of 225.05 .

Scientific Research Applications

Green Chemistry

The bromopyrazole core of 4-(4-bromo-1H-pyrazol-1-yl)pyrimidine is amenable to reactions under green chemistry conditions. Researchers are exploring ways to use this compound in environmentally friendly synthetic routes, reducing the use of hazardous reagents and solvents. This aligns with the principles of green chemistry, which aim to minimize the environmental impact of chemical processes.

Each of these fields leverages the unique chemical structure of 4-(4-bromo-1H-pyrazol-1-yl)pyrimidine to explore new scientific frontiers. The compound’s versatility and reactivity make it a valuable tool in the advancement of various areas of research .

Safety and Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

It is known that similar compounds, such as 4-substituted pyrazoles, have been shown to inhibit liver alcohol dehydrogenase .

Mode of Action

It is reported that 4-substituted pyrazoles, a group to which this compound belongs, can act as inhibitors of liver alcohol dehydrogenase . This suggests that 4-(4-bromo-1H-pyrazol-1-yl)pyrimidine might interact with its targets by binding to the active site and preventing the normal substrate from binding, thereby inhibiting the enzyme’s activity.

Biochemical Pathways

Given its potential role as an inhibitor of liver alcohol dehydrogenase , it could be inferred that it might affect the alcohol metabolism pathway. Inhibition of this enzyme would slow down the conversion of alcohol to acetaldehyde, potentially leading to an accumulation of alcohol in the body.

Result of Action

Given its potential role as an inhibitor of liver alcohol dehydrogenase , it could be inferred that it might lead to an accumulation of alcohol in the body at the molecular level, which could have various cellular effects.

properties

IUPAC Name

4-(4-bromopyrazol-1-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN4/c8-6-3-11-12(4-6)7-1-2-9-5-10-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRLMNBQRJUGUDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN=C1N2C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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